molecular formula C15H17N3O B2675332 N-cyclohexyl-2-quinoxalinecarboxamide CAS No. 155129-19-4

N-cyclohexyl-2-quinoxalinecarboxamide

Cat. No.: B2675332
CAS No.: 155129-19-4
M. Wt: 255.321
InChI Key: OYSJIQNTHWBODO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-quinoxalinecarboxamide is a synthetic quinoxaline derivative offered for research and development purposes. Quinoxalinecarboxamides are a privileged scaffold in medicinal chemistry, known for their diverse biological activities and presence in various pharmacologically active compounds . This compound belongs to a class of molecules that have demonstrated significant research interest, particularly in the fields of infectious disease and oncology. Recent scientific investigations into structurally similar quinoxaline-2-carboxamides have highlighted their potential in antimycobacterial research. Studies have shown that certain N-substituted quinoxaline-2-carboxamides exhibit promising in vitro activity against Mycobacterium tuberculosis H37Ra, an avirulent strain used as a surrogate for the pathogenic M. tuberculosis H37Rv . The lipophilic nature of substituents, such as the cyclohexyl group, has been associated with favorable activity in related compounds, suggesting potential for this area of investigation . Furthermore, beyond antimicrobial applications, select quinoxaline carboxamide derivatives have been identified as potential antineoplastic agents in cytotoxicity screenings, showing selective activity against various human cancer cell lines, including hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancers . The mechanism of action for such compounds can be diverse, with molecular docking studies suggesting potential interactions with targets like human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexylquinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h4-5,8-11H,1-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSJIQNTHWBODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between N-cyclohexyl-2-quinoxalinecarboxamide and related compounds from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
N-Cyclohexyl-2,2,4,7-tetramethylquinoline-1-carboxamide Quinoline Cyclohexyl, tetramethyl C21H28N2O 324.46 Enhanced hydrophobicity due to methyl groups
N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide Quinoxaline Thiophene methyl (position 6) C14H11N3OS 277.33 Electron-rich thiophene substituent
Quinoxaline-2-carboxaldehyde Quinoxaline Aldehyde (position 2) C9H6N2O 158.16 Reactive aldehyde group for conjugation

Key Observations:

  • Core Structure Differences: Quinoline (benzene + pyridine) in vs. quinoxaline (benzene + diazine) in the target compound. Quinoxalines are more electron-deficient, influencing reactivity and binding interactions.
  • Substituent Effects: The cyclohexyl group in increases molecular weight (324.46 g/mol) and hydrophobicity compared to the thiophene methyl group in (277.33 g/mol).
  • Functional Groups: The aldehyde in Quinoxaline-2-carboxaldehyde () is highly reactive, unlike the stable carboxamide group in the target compound, which is more suited for applications requiring hydrolytic stability .

Physicochemical and Functional Properties

  • Hydrophobicity: The cyclohexyl group in ’s quinoline derivative contributes to higher lipophilicity compared to the thiophene-substituted quinoxaline in . This property impacts solubility and bioavailability.
  • Electronic Effects: Quinoxaline’s electron-deficient core (vs. quinoline) may enhance interactions with electron-rich biological targets, such as enzymes or receptors.
  • Stability: Carboxamide derivatives (e.g., ) exhibit greater stability under physiological conditions compared to aldehydes (), which are prone to oxidation or Schiff base formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-quinoxalinecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-quinoxalinecarboxylic acid derivatives and cyclohexylamine. A typical procedure involves activating the carboxylic acid with coupling agents such as PyBOP or HATU in anhydrous DMF at room temperature. For example, a reaction with 2-quinoxalinecarboxylic acid (2 mmol) and cyclohexylamine (3 mmol) in DMF, stirred for 12–24 hours under nitrogen, yields ~50–70% after purification via preparative HPLC . Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios to enhance efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the cyclohexyl group (e.g., δ 1.2–2.1 ppm for cyclohexyl protons) and quinoxaline aromatic protons (δ 7.5–9.0 ppm). Compare with PubChem or NIST reference data .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify purity (>95%) and molecular ion peaks ([M+H]+^+ = calculated m/z).
  • IR : Confirm amide C=O stretching at ~1650–1680 cm1^{-1} .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines for related quinoxaline derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the synthesis of this compound?

  • Methodological Answer : Systematically test variables:

  • Catalysts : Compare coupling agents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) to improve activation .
  • Temperature : Screen reactions at 0°C, RT, and 40°C; elevated temperatures may accelerate coupling but risk decomposition.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while THF may reduce side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or databases like NIST Chemistry WebBook .
  • Decoupling Experiments : Use 1H^1H-13C^{13}C HSQC/HMBC to resolve overlapping signals in complex regions (e.g., cyclohexyl vs. quinoxaline protons).
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to confirm assignment ambiguities .

Q. What strategies are effective for analyzing the biological activity of this compound in vitro?

  • Methodological Answer :

  • Target Identification : Use molecular docking to predict binding affinity with quinoxaline-interacting proteins (e.g., kinases) .
  • Dose-Response Assays : Perform cell viability tests (MTT assay) across concentrations (1–100 µM) to determine IC50_{50} values. Include positive controls (e.g., cycloheximide) .
  • Metabolic Stability : Assess hepatic microsomal stability using LC-MS to quantify parent compound degradation over time .

Data Analysis and Contradiction Management

Q. How to interpret discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodological Answer :

  • Adduct Formation : Check for sodium/potassium adducts ([M+Na]+^+ or [M+K]+^+) which may shift m/z values by +22/+38 Da.
  • Degradation Products : Analyze fragmentation patterns (MS/MS) to detect hydrolyzed or oxidized byproducts (e.g., loss of cyclohexyl group).
  • Calibration : Recalibrate the MS instrument using standard references (e.g., ESI Tuning Mix) .

Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological ranges.
  • Temperature Control : Conduct stability studies at 25°C (room temperature) and 37°C (body temperature) with aliquots analyzed via HPLC at 0, 24, 48 hours .
  • Degradation Markers : Monitor for hydrolysis products (e.g., free quinoxalinecarboxylic acid) using UV-Vis or MS .

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